ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate
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Description
Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 428.15182643 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate is a compound belonging to the imidazo[2,1-b][1,3]thiazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure and Synthesis
The compound features a complex structure that includes an imidazo-thiazole core connected to a piperazine moiety. The synthesis typically involves multi-step organic reactions that allow for the incorporation of various functional groups, enhancing its biological properties.
1. Anticancer Activity
Research indicates that imidazo[2,1-b][1,3]thiazole derivatives exhibit significant anticancer properties. A study demonstrated that related compounds showed selective inhibition against cancer cell lines, with some derivatives achieving IC50 values as low as 2.2 mM in resistant pancreatic cancer cells . The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (mM) | Mechanism |
---|---|---|---|
12b | Panc-1R | 2.2 | Apoptosis induction |
13g | Panc-1R | 3.9 | Cell cycle arrest |
2. Carbonic Anhydrase Inhibition
The compound has been evaluated for its inhibitory activity against various carbonic anhydrase (CA) isoforms. A study reported that certain derivatives selectively inhibited hCA II with inhibition constants ranging from 57.7 to 98.2 µM, while showing no activity against hCA I, IX, and XII . This selectivity suggests potential therapeutic applications in conditions where hCA II is implicated.
Isoform | Inhibition Constant (Ki µM) |
---|---|
hCA I | >100 |
hCA II | 57.7 - 98.2 |
hCA IX | >100 |
hCA XII | >100 |
3. Antimicrobial Activity
Imidazo[2,1-b][1,3]thiazole derivatives have also been studied for their antimicrobial properties. Compounds from this class have shown effectiveness against Mycobacterium tuberculosis, with IC50 values indicating potent activity without significant toxicity towards mammalian cells .
Case Studies
A notable case study involved the synthesis of a series of imidazo[2,1-b][1,3]thiazole derivatives that were screened for their anti-tubercular activity. Among them, compounds with specific substitutions displayed remarkable selectivity against M. tuberculosis, highlighting the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
ethyl 4-[6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carbonyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4S/c1-4-29-21(27)24-11-9-23(10-12-24)19(26)18-14(2)25-13-17(22-20(25)30-18)15-5-7-16(28-3)8-6-15/h5-8,13H,4,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRVVHDZQRVORRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.